molecular formula C15H12N2O4 B5295251 [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate

[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate

Cat. No. B5295251
M. Wt: 284.27 g/mol
InChI Key: JSJHTLQINCPHCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the oxadiazole family and is known for its unique chemical properties, which make it a promising candidate for various scientific studies. In

Mechanism of Action

The mechanism of action of [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes. This compound has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. By inhibiting these enzymes, [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate may have potential therapeutic effects in the treatment of various diseases.
Biochemical and Physiological Effects:
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate has been found to have various biochemical and physiological effects. In one study, it was found to exhibit significant antioxidant activity, which may have potential therapeutic effects in the treatment of oxidative stress-related diseases. Additionally, it has been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate is its unique chemical properties, which make it a promising candidate for various scientific studies. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate. One area of interest is in the development of this compound as a potential drug candidate for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects. Finally, there is a need for the development of new synthesis methods for [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate that may improve its solubility and make it more accessible for use in various scientific studies.

Synthesis Methods

The synthesis of [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate involves the reaction of 2-furoic acid with hydrazine hydrate and 4-methylphenyl isocyanate. The reaction takes place under reflux conditions and results in the formation of the desired compound. This synthesis method has been reported in several research papers and has been found to be effective in producing high yields of [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate.

Scientific Research Applications

[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate has been found to have potential applications in various scientific research studies. One of the main areas of interest is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. It has been found to exhibit excellent inhibitory activity against several enzymes and has shown promising results in the treatment of various diseases.

properties

IUPAC Name

[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-10-4-6-11(7-5-10)14-17-16-13(21-14)9-20-15(18)12-3-2-8-19-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJHTLQINCPHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724658
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl furan-2-carboxylate

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